In-depth Technical Guide: 6-Bromo-4-chloro-3-nitroquinoline (CAS Number 723281-72-9)
In-depth Technical Guide: 6-Bromo-4-chloro-3-nitroquinoline (CAS Number 723281-72-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-chloro-3-nitroquinoline is a halogenated and nitrated quinoline derivative. Its structural features, particularly the presence of reactive chloro and bromo substituents activated by an electron-withdrawing nitro group, suggest its potential as a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery, with a focus on its prospective role as an intermediate for kinase inhibitors. While direct experimental data for this specific compound is limited in publicly available literature, this guide extrapolates information from closely related analogues to provide a thorough technical profile.
Chemical and Physical Properties
6-Bromo-4-chloro-3-nitroquinoline is a complex molecule with the chemical formula C₉H₄BrClN₂O₂. The presence of bromo, chloro, and nitro functional groups on the quinoline scaffold imparts specific reactivity and potential biological activity. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 6-Bromo-4-chloro-3-nitroquinoline
| Property | Value | Reference(s) |
| CAS Number | 723281-72-9 | N/A |
| Molecular Formula | C₉H₄BrClN₂O₂ | |
| Molecular Weight | 287.50 g/mol | |
| IUPAC Name | 6-bromo-4-chloro-3-nitroquinoline | N/A |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=C(C=N2)Cl)--INVALID-LINK--[O-] | N/A |
| InChI | InChI=1S/C9H4BrClN2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H | N/A |
| InChIKey | KHKPVEMMXJCWGP-UHFFFAOYSA-N | N/A |
| Appearance | Likely a yellow crystalline powder (inferred) | [1] |
| Storage Conditions | Store in a freezer under an inert atmosphere. | N/A |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis commences with the condensation of 4-bromoaniline with a suitable three-carbon synthon, such as diethyl malonate or a related derivative, to form the quinoline ring system. This is often followed by cyclization to yield 6-bromo-4-hydroxyquinoline. Subsequent nitration, likely with a mixture of nitric and sulfuric acid, would introduce the nitro group at the 3-position. The final step involves the conversion of the 4-hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride or thionyl chloride.[2]
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on known reactions for similar compounds.[2][3]
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline
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This step can be achieved through various established methods for quinoline synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions, starting from 4-bromoaniline.
Step 2: Synthesis of 6-Bromo-4-hydroxy-3-nitroquinoline
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To a cooled (0-5 °C) solution of 6-bromo-4-hydroxyquinoline in concentrated sulfuric acid, a pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the low temperature.
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The reaction mixture is stirred at room temperature for several hours and then carefully poured onto crushed ice.
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The resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield 6-bromo-4-hydroxy-3-nitroquinoline.
Step 3: Synthesis of 6-Bromo-4-chloro-3-nitroquinoline
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A mixture of 6-bromo-4-hydroxy-3-nitroquinoline and an excess of phosphorus oxychloride (or thionyl chloride with a catalytic amount of DMF) is heated at reflux for several hours.[2]
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After cooling, the reaction mixture is cautiously poured onto crushed ice.
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The precipitated solid is collected by filtration, washed thoroughly with water, and purified, for instance, by recrystallization from a suitable solvent like ethanol, to afford the final product.
Reactivity and Potential for Further Functionalization
The chemical reactivity of 6-Bromo-4-chloro-3-nitroquinoline is dictated by its substituents. The electron-withdrawing nitro group at the 3-position activates the 4-chloro substituent towards nucleophilic aromatic substitution (SₙAr).[4] This makes the 4-position a prime site for introducing a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives.[5]
The 6-bromo position, also activated by the nitro group, offers another handle for functionalization, potentially through palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[3] The differential reactivity of the chloro and bromo groups could allow for selective, stepwise modifications.
Potential Applications in Drug Discovery
While there are no specific studies on the biological activity of 6-Bromo-4-chloro-3-nitroquinoline, the quinoline scaffold is a well-established privileged structure in medicinal chemistry, and its halogenated and nitrated derivatives have shown promise in various therapeutic areas.
Anticancer Activity
Many quinoline derivatives have been investigated as anticancer agents.[6] The presence of bromo and nitro groups on the quinoline ring has been associated with cytotoxic and apoptotic effects in cancer cell lines.[6] It is plausible that 6-Bromo-4-chloro-3-nitroquinoline could serve as a precursor for the synthesis of novel anticancer compounds.
Kinase Inhibition and Signaling Pathways
A significant area of interest for quinoline derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Quinoline-based molecules have been developed as inhibitors of this pathway.
Given its structure, 6-Bromo-4-chloro-3-nitroquinoline could be a valuable scaffold for the design of inhibitors targeting kinases within the PI3K/Akt/mTOR pathway. By modifying the 4- and 6-positions, it may be possible to develop potent and selective kinase inhibitors.
Table 2: IC₅₀ Values of Representative Halogenated and Nitrated Quinolines against Cancer Cell Lines (Illustrative)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | >50 | [6] |
| 6-Bromo-5-nitroquinoline | HeLa (Cervical) | >50 | [6] |
| 6-Bromo-5-nitroquinoline | C6 (Glioblastoma) | >50 | [6] |
| Halogenated Quinoline Derivative 1 | A549 (Lung) | 15.4 | [6] |
| Halogenated Quinoline Derivative 2 | MCF-7 (Breast) | 7.05 | [7] |
| Halogenated Quinoline Derivative 3 | MGC-803 (Gastric) | 1.38 | [8] |
Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential activity of this class of molecules. Direct testing of 6-Bromo-4-chloro-3-nitroquinoline and its derivatives is required to determine their specific biological activity.
Safety and Handling
Detailed safety information for 6-Bromo-4-chloro-3-nitroquinoline is available from supplier safety data sheets (SDS).[9] As a halogenated nitroaromatic compound, it should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]
Conclusion
6-Bromo-4-chloro-3-nitroquinoline is a promising, yet underexplored, chemical entity with significant potential as a scaffold in medicinal chemistry. Its polysubstituted quinoline core, featuring reactive chloro and bromo groups activated by a nitro substituent, provides multiple avenues for chemical modification. Based on the known biological activities of related compounds, derivatives of 6-Bromo-4-chloro-3-nitroquinoline are worthy of investigation as potential anticancer agents, particularly as inhibitors of key cellular signaling pathways such as the PI3K/Akt/mTOR cascade. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-3-nitroquinoline | 39061-97-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 6-BROMO-4-CHLORO-3-NITROQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 10. echemi.com [echemi.com]
